Methanesulfonamide, N-9-acridinyl-, also known as Amsacrine, is a synthetic compound primarily used as an anticancer agent. It belongs to a class of drugs known as acridine derivatives, which have demonstrated significant efficacy in the treatment of various malignancies, particularly leukemia. The compound's systematic name is N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide, and its chemical formula is C21H19N3O3S. Amsacrine was first introduced in the 1970s and has since been utilized in clinical settings due to its cytotoxic properties against cancer cells .
Amsacrine is synthesized from 2′-methoxy-4′-nitrobutyranilide through a series of chemical reactions involving reduction and acylation processes. The synthesis typically involves the reduction of the nitro group to an amine followed by the reaction of the resulting amino group with 9-acridinyl chloride to yield Amsacrine .
The synthesis of Methanesulfonamide, N-9-acridinyl-, involves several key steps:
This multi-step synthesis allows for the precise construction of the acridine core and functional groups necessary for its biological activity .
The reaction conditions typically involve:
Methanesulfonamide, N-9-acridinyl-, has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Key structural data includes:
Methanesulfonamide, N-9-acridinyl-, participates in various chemical reactions that contribute to its pharmacological properties:
The metabolic pathways involve:
Amsacrine exerts its anticancer effects primarily through intercalation into DNA, disrupting replication and transcription processes. This mechanism is similar to that of anthracyclines but with distinct binding characteristics due to its acridine structure.
Studies have shown that Amsacrine's effectiveness varies across different cancer cell lines, highlighting its potential as a targeted therapeutic agent .
Key physical properties include:
Relevant chemical properties include:
Toxicity data indicate that Amsacrine has a low LD50 value, suggesting high toxicity levels when administered orally or intraperitoneally .
Methanesulfonamide, N-9-acridinyl-, is primarily used in oncology for:
Its efficacy as an anticancer agent continues to be evaluated in clinical trials, emphasizing its role in combination therapies alongside other chemotherapeutic agents .
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: